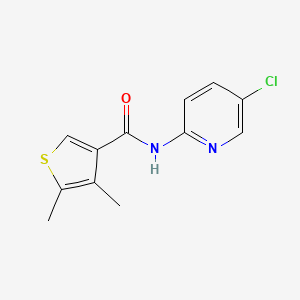
N-(5-chloro-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-4,5-dimethyl-3-thiophenecarboxamide, also known as DMCC or DMTCC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thienopyridine family and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
DMTCC has been shown to act as a positive allosteric modulator of the GABA-A receptor, meaning that it enhances the activity of this receptor in the presence of the neurotransmitter GABA. This effect is thought to be due to the ability of DMTCC to bind to a specific site on the receptor and stabilize its open conformation.
Biochemical and Physiological Effects:
DMTCC has been shown to have a variety of biochemical and physiological effects, including anxiolytic and sedative properties. These effects are thought to be due to the compound's ability to enhance the activity of the GABA-A receptor, which can lead to increased inhibition of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMTCC in lab experiments is its specificity for the GABA-A receptor, which allows for targeted manipulation of this receptor without affecting other neurotransmitter systems. However, one limitation of using DMTCC is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor modulation over time.
Orientations Futures
There are several future directions for research on DMTCC, including the development of more potent and selective modulators of the GABA-A receptor, as well as the investigation of the compound's potential therapeutic uses in the treatment of anxiety and other neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DMTCC and its mechanism of action at the molecular level.
Applications De Recherche Scientifique
DMTCC has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of the GABA-A receptor. This receptor is a key component of the nervous system and plays a critical role in the regulation of neurotransmitter release and neuronal activity.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-7-8(2)17-6-10(7)12(16)15-11-4-3-9(13)5-14-11/h3-6H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOLRUUVTPITAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=NC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4778372.png)
![4-{5-chloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4778378.png)
![methyl [3-(4-ethylphenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4778384.png)
![2-[4-(5-bromo-2-chlorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4778392.png)
![N-methyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4778396.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4778400.png)
![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4778401.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4778408.png)

![N-(2-furylmethyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4778436.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4778450.png)
![2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4778453.png)

![N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]nicotinamide](/img/structure/B4778460.png)